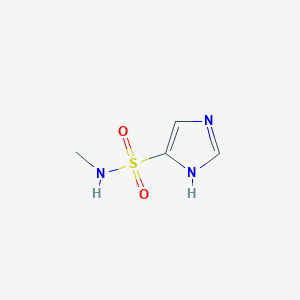

N-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

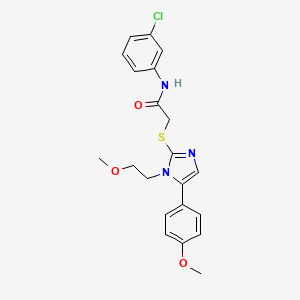

“N-methyl-1H-imidazole-4-sulfonamide” is a derivative of imidazole . It is an aromatic heterocyclic organic compound . The molecular formula is CHNOS , and the average mass is 320.410 Da .

Molecular Structure Analysis

The molecular structure of “N-methyl-1H-imidazole-4-sulfonamide” consists of a bicyclic structure with a nitrogen atom as the major component . The monoisotopic mass is 320.130707 Da .

Physical And Chemical Properties Analysis

“N-methyl-1H-imidazole-4-sulfonamide” is a derivative of imidazole, which is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . The density of imidazole is 1.03 g/cm3 .

Applications De Recherche Scientifique

Antiproliferative Agents in Cancer Treatment

N-methyl-1H-imidazole-4-sulfonamide derivatives have been investigated for their antiproliferative activity against cancer cells. Researchers synthesized novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives, which were evaluated against the human cervical cancer cell line (HeLa). Among these compounds, compound 16 demonstrated the highest activity, while the starting compound 4 also exhibited significant antiproliferative effects . These findings suggest that N-methylsulfamethoxazole derivatives could serve as potential lead compounds for developing novel anticancer agents.

Antibacterial Agents

Heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial activities. N-methyl-1H-imidazole-4-sulfonamide derivatives may contribute to the development of new antibacterial agents. Further studies could explore their efficacy against specific bacterial strains and mechanisms of action.

Mécanisme D'action

Target of Action

N-methyl-1H-imidazole-4-sulfonamide is a compound that belongs to the class of organic compounds known as N-substituted imidazoles Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .

Biochemical Pathways

It is known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

The broad range of biological activities exhibited by imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

The future directions for “N-methyl-1H-imidazole-4-sulfonamide” and its derivatives are promising. They are being studied for their potential therapeutic applications, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The goal is to develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Propriétés

IUPAC Name |

N-methyl-1H-imidazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-3-7-4/h2-3,5H,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUFDFYYYYSGLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1H-imidazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-dimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)

![{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride](/img/structure/B2370326.png)

![N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2370333.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370336.png)

![4-[4-(Propan-2-yloxy)phenyl]butan-2-amine](/img/structure/B2370339.png)

![7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one](/img/structure/B2370340.png)

![(5-Bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2370341.png)

![N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2370342.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2370344.png)

![7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)